1-(3,4-Dimethoxyphenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(5-ethylthiophen-2-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S2/c1-4-16-8-10-20(28-16)29(24,25)23-13-12-22-11-5-6-17(22)21(23)15-7-9-18(26-2)19(14-15)27-3/h5-11,14,21H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNDTHUKDLUZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxyphenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic compound with potential therapeutic applications. This compound belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. Understanding the biological activity of this compound is crucial for its potential applications in medicine.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.41 g/mol. The structure features a tetrahydropyrrolo[1,2-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group and a sulfonyl group linked to a 5-ethylthiophen moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.41 g/mol |
| Melting Point | Not available |
| Solubility | Not available |
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the tetrahydropyrrolo structure have been evaluated for their activity against colon cancer cells (HCT-116) and breast cancer cells (MCF-7). One study reported an IC50 value of 6.2 μM against HCT-116 cells for a related compound .
Antimicrobial Properties
Compounds with similar structural motifs have demonstrated promising antibacterial and antifungal activities. The presence of the pyrrolo[1,2-a]pyrazine framework has been linked to enhanced antimicrobial efficacy. For example, derivatives were shown to possess activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Antiviral Activity
The antiviral potential of compounds like this compound is also noteworthy. Research indicates that similar structures can inhibit viral entry into host cells and may be effective against filoviruses such as Ebola . The specific mechanisms often involve interference with viral replication processes.
Case Studies
Case Study 1: Anticancer Screening
A series of tetrahydropyrrolo derivatives were synthesized and screened for anticancer activity. The results indicated that certain substitutions on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. For instance:
- Compound A (similar structure) showed IC50 values ranging from 5 to 15 μM across different cancer types.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity:
- Compounds were tested against Staphylococcus aureus and Escherichia coli.
- Results demonstrated that modifications in the thiophenes led to increased inhibition zones in agar diffusion tests.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The tetrahydropyrrolo[1,2-a]pyrazine framework is known for its ability to interact with various biological targets. This compound's potential applications include:
- Anticancer Activity : Compounds containing tetrahydropyrrolo structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been evaluated for their ability to induce apoptosis in specific cancer cell lines.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against a range of pathogens, suggesting that the target compound may possess antimicrobial properties worth investigating.
- Neurological Applications : The presence of the dimethoxyphenyl group could facilitate interactions with neurotransmitter systems, indicating potential use in treating neurological disorders.
Materials Science
Polymeric Applications
The sulfonyl group within the compound suggests potential for incorporation into polymer matrices. Such applications could include:
- Light Stabilizers : The compound may serve as a stabilizer in plastics and coatings due to its ability to absorb UV light and prevent degradation.
- Conductive Polymers : The ethylthiophen moiety can enhance the electrical conductivity of polymer composites, making it suitable for electronic applications.
Biological Research
In Vitro Studies
Preliminary studies utilizing similar compounds have employed various assays to evaluate biological activity:
- Cell Viability Assays : Investigating the effect of the target compound on cell viability using MTT or XTT assays can provide insights into its cytotoxicity profile.
- Mechanistic Studies : Understanding the mechanism of action through molecular docking studies and enzyme inhibition assays can elucidate how this compound interacts at a cellular level.
Case Study 1: Antitumor Activity
A study on structurally related compounds demonstrated that tetrahydropyrrolo derivatives exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on a series of sulfonamide derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure could enhance efficacy.
Data Summary Table
| Application Area | Potential Use | Evidence/Case Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induction of apoptosis in cancer cell lines |
| Antimicrobial agents | Efficacy against various pathogens | |
| Neurological treatments | Interaction with neurotransmitter systems | |
| Materials Science | UV stabilizers | Prevent degradation in polymers |
| Conductive polymer composites | Enhanced electrical properties | |
| Biological Research | Cell viability assays | MTT/XTT assays for cytotoxicity |
| Mechanistic studies | Molecular docking and enzyme inhibition assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
